molecular formula C11H16O2 B12618415 Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one CAS No. 917989-39-0

Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one

Cat. No.: B12618415
CAS No.: 917989-39-0
M. Wt: 180.24 g/mol
InChI Key: YRWYXOSBBYGQII-UHFFFAOYSA-N
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Description

Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one is a heterocyclic compound that features a fused ring system combining elements of cyclopentane and pyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one typically involves cyclization reactions that form the fused ring system. One common method involves the reaction of cyclopentanone with a suitable pyran precursor under acidic or basic conditions to facilitate ring closure. The reaction conditions often include the use of catalysts such as Lewis acids or bases to promote the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler pyran derivative with similar structural features.

    6,7-Dihydro-5H-cyclopenta[b]pyridine: Another fused ring system with comparable properties.

    3,4-Dihydro-2H-thiopyran: A sulfur-containing analog with distinct reactivity.

Uniqueness

Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one stands out due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it a valuable compound for various applications, offering unique reactivity and interaction profiles compared to its analogs.

Biological Activity

Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one, also known by its CAS number 917989-39-0, is a cyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties and relevant case studies.

Basic Information

  • Molecular Formula : C11H16O
  • Molecular Weight : 168.25 g/mol
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : Predicted to be around 310.3 ± 15.0 °C at 760 mmHg .

Pharmacological Properties

This compound has been investigated for various biological activities:

  • Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals .
  • Anti-inflammatory Effects : There is evidence suggesting that derivatives of pyranones can inhibit inflammatory pathways, potentially making them useful in treating inflammatory diseases .
  • Antimicrobial Activity : Some studies have reported that pyranone derivatives possess antimicrobial properties against various pathogens, indicating potential applications in pharmaceuticals .

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    • A study highlighted the synthesis of pyranone derivatives and their evaluation for antioxidant activity using DPPH radical scavenging assays. The results indicated a strong correlation between the structural features of these compounds and their antioxidant capabilities .
  • Anti-inflammatory Mechanisms :
    • Research focusing on the anti-inflammatory effects of similar compounds demonstrated their ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that this compound could exhibit similar effects .
  • Antimicrobial Testing :
    • A comparative study assessed the antimicrobial efficacy of several pyranone derivatives against common bacterial strains. The findings showed that certain compounds displayed significant inhibition zones, indicating promising antimicrobial activity .

Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantStrong radical scavenging potential
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialSignificant inhibition against bacterial strains

Properties

CAS No.

917989-39-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-oxatricyclo[4.3.3.01,6]dodecan-8-one

InChI

InChI=1S/C11H16O2/c12-9-7-10-3-1-5-11(10,8-9)13-6-2-4-10/h1-8H2

InChI Key

YRWYXOSBBYGQII-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCCOC2(C1)CC(=O)C3

Origin of Product

United States

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